Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride
CAS No.: 51718-81-1
Cat. No.: VC5170059
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51718-81-1 |
|---|---|
| Molecular Formula | C7H11ClN2O2 |
| Molecular Weight | 190.63 |
| IUPAC Name | ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H |
| Standard InChI Key | MTROFKHQFRBVMZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CN=CN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1H-imidazole ring substituted at the 4-position with an ethyl acetate group, protonated as a hydrochloride salt. The imidazole ring adopts a planar configuration with conjugated -electrons, while the ethyl ester side chain introduces steric and electronic modulation . Computational models confirm the stability of the tautomeric form where the proton resides at the N1 position of the imidazole .
Table 1: Key Physicochemical Parameters
Spectroscopic Characterization
While direct spectral data for the hydrochloride salt remains sparse, its parent compound (ethyl 2-(1H-imidazol-4-yl)acetate, CID 13190584) exhibits characteristic signals:
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1H NMR (DMSO-d6): δ 1.22 (t, 3H, CH2CH3), 3.47 (s, 2H, CH2COO), 4.12 (q, 2H, OCH2), 6.85 (s, 1H, imidazole-H), 7.62 (s, 1H, imidazole-H) .
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Mass Spectrometry: ESI-MS m/z 155.08 [M+H]+ for the free base, with chloride adducts observed at m/z 190.63 .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step sequence:
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Condensation: Ethyl oxalate reacts with ethyl chloroacetate in ethanol under basic conditions (NaOEt) at 0–5°C to form diethyl oxaloacetate .
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Cyclization: The intermediate undergoes cyclization with butyramidinium chloride in ethanol, yielding diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate .
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Grignard Addition: Treatment with methylmagnesium bromide introduces the 2-hydroxypropan-2-yl group, followed by HCl quenching to precipitate the hydrochloride salt .
Key Reaction:
Industrial Optimization
Commercial production scales the condensation step using continuous-flow reactors to enhance yield (>85%) and reduce byproducts. Acid-base purification replaces chromatography, lowering costs. A typical batch process produces 50–100 kg/month in pharmaceutical facilities.
Reactivity and Functionalization
Nucleophilic Substitution
The imidazole N3 position undergoes alkylation with electrophiles like alkyl halides. For example, reaction with benzyl bromide forms N3-benzylated derivatives, useful in kinase inhibitor synthesis.
Ester Hydrolysis
The ethyl ester hydrolyzes in basic aqueous conditions (NaOH, 60°C) to produce 2-(1H-imidazol-4-yl)acetic acid, a precursor for metal-organic frameworks :
Coordination Chemistry
The imidazole nitrogen coordinates transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. Stability constants (log K) range from 4.2 (Zn²⁺) to 5.8 (Cu²⁺) in aqueous solution.
Pharmaceutical Applications
Olmesartan Intermediate
As a key intermediate in the angiotensin II receptor blocker olmesartan medoxomil, the compound’s 2-propylimidazole core directs selectivity toward AT1 receptors . Annual global demand exceeds 20 metric tons, driven by hypertension treatment needs.
Antimicrobial Agents
Structure-activity relationship (SAR) studies demonstrate that quaternization of the imidazole nitrogen enhances activity against Gram-positive bacteria (MIC = 8 µg/mL for S. aureus).
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